2-[(2E)-2-[(3-Chloro-2-methylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-YL]-N-hexylacetamide
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Overview
Description
2-[(2E)-2-[(3-Chloro-2-methylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-YL]-N-hexylacetamide is a complex organic compound that features a thiazolidinone core
Preparation Methods
The synthesis of 2-[(2E)-2-[(3-Chloro-2-methylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-YL]-N-hexylacetamide typically involves multiple steps. One common method includes the reaction of 3-chloro-2-methylaniline with thiourea to form a thiazolidinone intermediate. This intermediate is then reacted with hexylamine and acetic anhydride under controlled conditions to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide or potassium cyanide, leading to the formation of ethers or nitriles.
Scientific Research Applications
2-[(2E)-2-[(3-Chloro-2-methylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-YL]-N-hexylacetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Compared to other thiazolidinone derivatives, 2-[(2E)-2-[(3-Chloro-2-methylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-YL]-N-hexylacetamide is unique due to its specific substituents, which confer distinct chemical and biological properties. Similar compounds include:
- 3-Chloro-2-methylphenylthiourea
- 4-Fluorophenacyl bromide
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
These compounds share structural similarities but differ in their substituents and, consequently, their chemical behavior and applications.
Properties
Molecular Formula |
C19H26ClN3O2S |
---|---|
Molecular Weight |
395.9 g/mol |
IUPAC Name |
2-[2-(3-chloro-2-methylphenyl)imino-3-methyl-4-oxo-1,3-thiazolidin-5-yl]-N-hexylacetamide |
InChI |
InChI=1S/C19H26ClN3O2S/c1-4-5-6-7-11-21-17(24)12-16-18(25)23(3)19(26-16)22-15-10-8-9-14(20)13(15)2/h8-10,16H,4-7,11-12H2,1-3H3,(H,21,24) |
InChI Key |
SXUAKBHXRFEDLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)CC1C(=O)N(C(=NC2=C(C(=CC=C2)Cl)C)S1)C |
Origin of Product |
United States |
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